molecular formula C21H21ClN4 B4502458 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine

Cat. No.: B4502458
M. Wt: 364.9 g/mol
InChI Key: HYAHBHWQIBFFBX-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylpiperazine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of Benzylpiperazine: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, often using a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of receptor binding and enzyme inhibition.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)pyridazine
  • 3-(4-Benzylpiperazin-1-yl)-4-(4-chlorophenyl)pyridazine

Uniqueness

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is unique due to the specific positioning of the benzylpiperazine and chlorophenyl groups on the pyridazine ring. This unique structure can result in different biological activities and binding affinities compared to similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAHBHWQIBFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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